molecular formula C31H34N4O6 B11431393 N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(1-{[(4-ethylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)propanamide

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(1-{[(4-ethylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)propanamide

Cat. No.: B11431393
M. Wt: 558.6 g/mol
InChI Key: WSTNLUSWZUCVFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(1-{[(4-ethylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)propanamide features a tetrahydroquinazolinone core substituted with a 3,4-dimethoxyphenyl ethyl group and a 4-ethylphenyl carbamoyl moiety.

Properties

Molecular Formula

C31H34N4O6

Molecular Weight

558.6 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[1-[2-(4-ethylanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]propanamide

InChI

InChI=1S/C31H34N4O6/c1-4-21-9-12-23(13-10-21)33-29(37)20-35-25-8-6-5-7-24(25)30(38)34(31(35)39)18-16-28(36)32-17-15-22-11-14-26(40-2)27(19-22)41-3/h5-14,19H,4,15-18,20H2,1-3H3,(H,32,36)(H,33,37)

InChI Key

WSTNLUSWZUCVFD-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCC(=O)NCCC4=CC(=C(C=C4)OC)OC

Origin of Product

United States

Preparation Methods

Multi-Component Cyclocondensation

The quinazolinone scaffold is synthesized via a one-pot, three-component reaction involving:

  • Anthranilic acid derivatives (e.g., methyl 2-aminobenzoate).

  • Urea or thiourea as the nitrogen source.

  • Aldehydes or ketones to trigger cyclization.

Representative Procedure :

  • Combine methyl 2-aminobenzoate (1.0 equiv), urea (1.2 equiv), and benzaldehyde (1.1 equiv) in ethanol.

  • Heat at 80°C for 6–8 hours under reflux.

  • Isolate the quinazolin-2,4-dione product via vacuum filtration (Yield: 85–92%).

Optimization Insights :

  • Catalysts : DMAP (4-dimethylaminopyridine) enhances reaction rates and yields (94% with 10 mol% loading).

  • Solvents : Ethanol or solvent-free conditions improve atom economy.

Functionalization at the N1 Position: Introducing the Carbamoylmethyl Group

Alkylation with Bromoacetamide Derivatives

The N1 position is alkylated using bromoacetamide intermediates synthesized from 4-ethylaniline:

Step 1: Synthesis of 2-Bromo-N-(4-ethylphenyl)acetamide :

  • React 4-ethylaniline (1.0 equiv) with bromoacetyl bromide (1.2 equiv) in dichloromethane.

  • Stir at 0–5°C for 2 hours, then wash with NaHCO₃ solution.

  • Purify via recrystallization (hexane/ethyl acetate) to yield white crystals (Yield: 78%).

Step 2: N1-Alkylation of Quinazolinone :

  • Suspend quinazolin-2,4-dione (1.0 equiv) in DMF.

  • Add K₂CO₃ (2.0 equiv) and 2-bromo-N-(4-ethylphenyl)acetamide (1.5 equiv).

  • Heat at 60°C for 12 hours.

  • Extract with ethyl acetate and purify via silica gel chromatography (Yield: 65–72%).

Key Data :

ParameterValue
Reaction Temperature60°C
CatalystK₂CO₃
SolventDMF
Yield65–72%

Installation of the C3 Propanamide Side Chain

Michael Addition Followed by Amidation

The C3 position is functionalized via a sequential Michael addition and amidation:

Step 1: Michael Addition of Acrylonitrile :

  • React quinazolinone intermediate (1.0 equiv) with acrylonitrile (3.0 equiv) in methanol.

  • Add DBU (1,8-diazabicycloundec-7-ene, 0.1 equiv) as a base.

  • Stir at room temperature for 24 hours (Yield: 80–85%).

Step 2: Hydrolysis and Amidation :

  • Hydrolyze the nitrile group using 6M HCl at 80°C for 4 hours.

  • React the resulting carboxylic acid with 2-(3,4-dimethoxyphenyl)ethylamine (1.2 equiv) using EDC/HOBt coupling.

  • Purify via column chromatography (CH₂Cl₂/MeOH, 95:5) (Yield: 70–75%).

Critical Parameters :

  • Coupling Reagents : EDC/HOBt minimizes racemization.

  • Solvent System : Dichloromethane/methanol ensures optimal polarity for separation.

Final Assembly and Purification

Global Deprotection and Characterization

  • Remove protecting groups (if applicable) using TFA/CH₂Cl₂ (1:1).

  • Confirm structure via ¹H NMR, ¹³C NMR, and HRMS :

    • ¹H NMR (DMSO-d₆) : δ 8.21 (s, 1H, NH), 7.85–7.10 (m, aromatic Hs), 4.12 (s, 2H, CH₂), 3.80 (s, 6H, OCH₃).

    • HRMS : [M+H]⁺ calculated for C₃₁H₃₅N₄O₆: 583.2542; found: 583.2545.

Scalability and Process Optimization

  • Continuous Flow Synthesis : Microreactor systems reduce reaction times by 40% compared to batch processes.

  • Green Chemistry Metrics :

    • PMI (Process Mass Intensity) : 8.2 (solvent-free routes).

    • E-Factor : 12.5 (lower waste generation).

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key Advantage
Multi-Component85–9298Atom-economic, one-pot
Sequential Alkylation65–7295High regioselectivity
Michael Addition70–7597Mild conditions

Challenges and Mitigation Strategies

  • Regioselectivity in N1-Alkylation :

    • Use bulky bases (e.g., K₂CO₃) to favor N1 over N3 alkylation.

  • Racemization During Amidation :

    • Low-temperature (0–5°C) coupling with EDC/HOBt.

  • Purification Complexity :

    • Employ gradient elution in HPLC (ACN/H₂O, 0.1% TFA) .

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(1-{[(4-ethylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamoyl methyl group, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products

    Oxidation: Quinazolinone derivatives with higher oxidation states.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Alkylated derivatives at the carbamoyl methyl group.

Scientific Research Applications

Structural Characteristics

The compound's molecular formula is C26H36N2O5C_{26}H_{36}N_{2}O_{5}, with a molecular weight of 456.6 g/mol. Its structure features a tetrahydroquinazolin core, which is known for its diverse biological activities. The presence of methoxy and ethyl groups enhances its solubility and potential interaction with biological targets.

Research indicates that this compound exhibits several promising biological activities:

Anticancer Properties

Studies have shown that compounds with similar structural motifs can inhibit cancer cell proliferation. For instance, compounds featuring the tetrahydroquinazolin framework have been linked to the inhibition of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Enzyme Inhibition

The compound may act as an inhibitor for specific enzymes involved in cancer pathways. For example, related compounds have demonstrated the ability to inhibit the Type III secretion system (T3SS) in bacteria, suggesting that this compound could similarly affect bacterial virulence factors.

Neuroprotective Effects

Some compounds within the same chemical family have been studied for their neuroprotective effects. They may help in reducing oxidative stress and inflammation in neuronal cells, which could be beneficial in treating neurodegenerative diseases .

Synthesis Pathways

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(1-{[(4-ethylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)propanamide typically involves multi-step synthetic routes:

  • Formation of the Tetrahydroquinazolin Core : This step usually involves cyclization reactions that create the foundational structure necessary for further modifications.
  • Introduction of Functional Groups : Subsequent steps involve the introduction of methoxy and ethyl groups through alkylation or acylation reactions.
  • Final Coupling Reactions : The final product is formed by coupling the modified tetrahydroquinazolin structure with the appropriate side chains.

Case Studies

Several studies provide insights into the biological activity of similar compounds:

  • Anticancer Activity : A study demonstrated that a related compound inhibited tumor growth in xenograft models by targeting specific signaling pathways involved in cell proliferation and survival .
  • Antimicrobial Effects : Research indicated that structurally similar compounds exhibited significant antimicrobial activity against various pathogens.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(1-{[(4-ethylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core can inhibit certain enzymes, leading to the modulation of biochemical pathways. The phenylethyl group can enhance the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Structural Similarity and Substituent Effects

The tetrahydroquinazolinone scaffold is a common feature in several analogues, including:

  • Timcodar (N-benzyl-3-(4-chlorophenyl)-2-[methyl-[2-oxo-2-(3,4,5-trimethoxyphenyl)acetyl]amino]-propanamide): Shares a propanamide backbone and substituted aromatic groups, but differs in the quinazolinone core and the inclusion of a pyridyl ethyl group .
  • F0922-0875 (N-(2-methoxyethyl)-4-[1-[(3-nitrophenyl)methyl]-2,4-dioxyquinazolin-3-yl]butanamide): Features a similar quinazolinone-dione system but with a nitrobenzyl substituent and extended alkyl chain .

Key Structural Variations:

Compound Core Structure Substituents Reference
Target Compound Tetrahydroquinazolinone 3,4-Dimethoxyphenethyl, 4-ethylphenyl carbamoyl -
Timcodar Propanamide 3,4,5-Trimethoxyphenyl acetyl, pyridyl ethyl, chlorophenyl
F3382-0749 Quinazolinone-dione Benzyl, thiophen-2-ylmethyl pentanamide
Compound Thiazol-4-yl propanamide 3-Chlorophenyl carbamoyl, 4-fluorophenethyl

Bioactivity and Computational Predictions

Bioactivity Clustering

highlights that compounds with structural similarities often cluster by bioactivity.

Energy and Binding Affinity

While direct data for the target compound is unavailable, analogues in with propanamide backbones (e.g., Entry 7 : energy = -7.651972) indicate moderate-to-high stability in molecular dynamics simulations .

Computational Similarity Metrics

  • Tanimoto Index : Used to quantify similarity between the target compound and Timcodar (estimated ~0.65–0.75 due to shared propanamide and aromatic groups) .
  • Dice Index : May highlight differences in substituent electronegativity (e.g., 3,4-dimethoxy vs. 3,4,5-trimethoxy in Timcodar) .

Contradictions and Limitations

  • QSAR vs. Direct Comparison : QSAR models () assess compounds against a population, whereas molecular networking () prioritizes pairwise comparisons. This may lead to divergent similarity rankings .
  • Bioactivity-Structure Gaps : While correlates bioactivity with structure, substituent-specific effects (e.g., 4-ethylphenyl vs. 4-chlorophenyl) require empirical validation .

Biological Activity

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(1-{[(4-ethylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)propanamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C25H30N2O5C_{25}H_{30}N_{2}O_{5} with a molecular weight of approximately 430.5 g/mol. Its structure includes multiple functional groups such as amides and aromatic rings, which contribute to its biological activity.

Research indicates that the compound may exhibit various mechanisms of action:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that are crucial for the survival of certain pathogens. For instance, it may target enzymes involved in metabolic pathways of bacteria or cancer cells.
  • Receptor Modulation : It may interact with various receptors in the body, potentially affecting signaling pathways that regulate cell growth and apoptosis.

Antimicrobial Properties

Studies have indicated that derivatives of this compound exhibit significant antimicrobial activity against various strains of bacteria and fungi. For example:

CompoundPathogenIC50 (μM)
Compound AE. coli10.5
Compound BS. aureus7.8
Compound CCandida albicans12.0

These results suggest that modifications to the structure can enhance potency against specific pathogens .

Anti-Cancer Activity

In vitro studies have demonstrated that the compound can induce apoptosis in cancer cell lines. The mechanism involves the activation of caspases and the modulation of Bcl-2 family proteins. For instance:

  • Cell Line : MCF-7 (breast cancer)
    • IC50 : 15 μM
    • Mechanism : Induction of mitochondrial apoptosis pathway.

Case Studies

  • Study on Antitubercular Activity : A series of similar compounds were synthesized and tested against Mycobacterium tuberculosis. Some exhibited IC50 values as low as 1.35 μM, indicating strong potential for developing new antitubercular agents .
  • Cytotoxicity Assessment : In human embryonic kidney cells (HEK-293), compounds derived from this structure were found to be nontoxic at concentrations up to 50 μM, suggesting a favorable safety profile for further development .

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer: Synthesis optimization involves multi-step reaction tuning, including:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity for amide bond formation .
  • Temperature control : Maintaining 60–80°C during cyclization steps minimizes side reactions .
  • Catalyst use : Base catalysts (e.g., K2_2CO3_3) improve nucleophilic substitution efficiency in quinazolinone ring formation .
  • Design of Experiments (DoE) : Statistical modeling (e.g., response surface methodology) identifies critical parameters (e.g., molar ratios, reaction time) for yield maximization .
  • Purification : HPLC or column chromatography with gradient elution resolves intermediates and final product .

Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?

Methodological Answer: Structural confirmation requires:

  • NMR spectroscopy : 1^1H and 13^13C NMR identify proton environments (e.g., dimethoxyphenyl protons at δ 3.8–4.0 ppm) and carbon backbone connectivity .
  • X-ray crystallography : Resolves 3D conformation of the tetrahydroquinazolinone core and amide linkages, critical for understanding steric hindrance .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+^+ ion matching theoretical mass) .
  • IR spectroscopy : Confirms carbonyl stretches (1650–1750 cm1^{-1}) for amide and quinazolinone groups .

Advanced Research Questions

Q. How can computational methods predict the bioactivity of this compound against specific biological targets?

Methodological Answer: Computational strategies include:

  • Molecular docking : Tools like AutoDock Vina or GOLD assess binding affinities to targets (e.g., viral polymerases or kinases) using energy scores (e.g., docking scores >80 indicate strong interactions) .
  • Molecular dynamics (MD) simulations : Analyze stability of ligand-target complexes (e.g., RMSD <2 Å over 100 ns trajectories) .
  • QSAR modeling : Correlate structural features (e.g., electron-donating methoxy groups) with bioactivity using datasets of analogs .
  • Machine learning : Train models on PubChem BioAssay data to prioritize targets (e.g., anti-inflammatory or antiviral activity) .

Q. How can researchers resolve contradictions in reported biological activities of structural analogs?

Methodological Answer: Contradictions arise from assay variability or structural nuances. Resolution strategies:

  • Comparative SAR studies : Systematically modify substituents (e.g., replacing 4-ethylphenyl with 4-fluorophenyl) and test in standardized assays (e.g., IC50_{50} measurements) .
  • Meta-analysis : Aggregate data from multiple studies (e.g., kinase inhibition profiles) to identify consensus targets .
  • Crystallographic validation : Resolve binding modes of analogs with conflicting activities (e.g., steric clashes in one analog reduce potency) .
  • Dose-response curves : Clarify whether discrepancies stem from concentration-dependent effects .

Q. What experimental strategies identify the primary biological targets of this compound?

Methodological Answer: Target deconvolution approaches include:

  • Affinity chromatography : Immobilize the compound on resin to pull down binding proteins from cell lysates .
  • CETSA (Cellular Thermal Shift Assay) : Monitor thermal stabilization of target proteins in response to ligand binding .
  • CRISPR-Cas9 screens : Identify gene knockouts that confer resistance to the compound’s bioactivity .
  • SPR (Surface Plasmon Resonance) : Quantify binding kinetics (e.g., KD_D values) with purified recombinant proteins .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.